molecular formula C12H17N B2966099 [1-(2,4-Dimethylphenyl)cyclopropyl]methanamine CAS No. 1368912-50-8

[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine

Cat. No.: B2966099
CAS No.: 1368912-50-8
M. Wt: 175.275
InChI Key: AGVVOOVYNQERPI-UHFFFAOYSA-N
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Description

[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine is a cyclopropane-containing methanamine derivative with a 2,4-dimethylphenyl substituent on the cyclopropane ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2,4-dimethylphenyl)cyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-3-4-11(10(2)7-9)12(8-13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVVOOVYNQERPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2(CC2)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dimethylphenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method involves the reaction of 2,4-dimethylphenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reductive amination using a suitable reducing agent such as sodium borohydride .

Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(2,4-Dimethylphenyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents .

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials, owing to its unique structural properties .

Mechanism of Action

The mechanism of action of [1-(2,4-Dimethylphenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The cyclopropyl and phenyl groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Aromatic Ring

The table below compares substituents, molecular properties, and biological activities of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Biological Activity Synthesis Yield (if available) References
[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine (Target) 2,4-dimethylphenyl C12H17N 175.27 g/mol Not explicitly reported
1-(3-Chlorophenyl)cyclopropylmethanamine 3-chlorophenyl C10H12ClN 181.66 g/mol Lab chemical intermediate
1-(2,4-Dichlorophenyl)cyclopropylmethanamine 2,4-dichlorophenyl C10H11Cl2N 216.11 g/mol Not reported ≥95% purity
1-[4-(Trifluoromethoxy)phenyl]cyclopropylmethanamine 4-(trifluoromethoxy)phenyl C11H12F3NO 231.22 g/mol Not reported
1-(2-Methoxyphenyl)cyclopropylmethanamine 2-methoxyphenyl C11H15NO 177.25 g/mol Not reported
1-(3-Bromophenyl)cyclopropylmethanamine 3-bromophenyl C10H12NBr 226.11 g/mol Intermediate in drug synthesis
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., Cl, Br, CF3O) are often prioritized in medicinal chemistry for enhanced metabolic stability and target binding .
  • Steric Effects : The 2,4-dimethylphenyl group in the target compound introduces steric bulk, which may influence receptor selectivity compared to smaller substituents like methoxy or halogens .

Pharmacological Activity Comparisons

ALK Inhibitors:
  • Compound 12 (1-(2,4-difluorophenyl)-2-(trifluoromethyl)phenoxy derivative): Exhibits 97% synthesis yield and high selectivity for ALK tyrosine kinase, validated by X-ray crystallography .
  • Compound 40 (similar structure to 12): Lower yield (38%), likely due to steric hindrance from the pyrazole moiety .
Serotonin 2C Receptor Agonists:
  • Compound 35 (5-fluoro-2-methoxyphenyl derivative): Demonstrated functional selectivity for 5-HT2C receptors over 5-HT2A/2B, attributed to the methoxy and fluoro substituents .

Biological Activity

[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine is a cyclic amine compound notable for its structural features, which include a cyclopropyl group and a 2,4-dimethylphenyl substituent. This unique configuration suggests potential applications in medicinal chemistry, particularly due to its interactions with various biological targets.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C12H17N
  • CAS Number : 1368912-50-8
  • Molecular Weight : 177.27 g/mol

Structural Features

FeatureDescription
CyclopropaneProvides rigidity and unique reactivity
2,4-Dimethylphenyl GroupEnhances lipophilicity and CNS penetration

The presence of the dimethylphenyl group may improve the compound's ability to cross the blood-brain barrier, potentially influencing its central nervous system (CNS) activity.

Interaction with Biological Targets

Research indicates that This compound may interact with several neurotransmitter systems, particularly serotonin and dopamine receptors. Computational docking studies have suggested binding affinities to these receptors, which are crucial in mood regulation and various neurological functions.

Potential Biological Activities

  • CNS Activity : The compound's structure suggests potential effects on mood and cognition.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating a possible therapeutic application.
  • Analgesic Effects : Preliminary studies suggest potential pain-relieving properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing therapeutic efficacy while minimizing side effects. The unique combination of cyclic structure and specific aromatic substitution in this compound may confer distinct pharmacological profiles compared to its analogs.

Case Studies and Experimental Data

  • Binding Affinity Studies :
    • Computational models predict that compounds with similar structures often exhibit a range of biological activities. For instance, binding studies have shown that modifications in the phenyl group can significantly affect receptor interaction and activity levels.
  • In Vitro Studies :
    • In vitro assays have indicated that the compound may exert effects on cell viability and proliferation in various cancer cell lines. Further evaluation is needed to establish specific IC50 values for these activities.

Summary of Experimental Data

Study TypeFindings
Binding StudiesAffinity for serotonin receptors
In Vitro AssaysPotential cytotoxic effects on cancer cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [1-(2,4-Dimethylphenyl)cyclopropyl]methanamine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3_3) in dichloroethane (DCE) or sodium borohydride (NaBH4_4) in methanol (MeOH). For example, analogs like this compound derivatives are synthesized by reacting cyclopropane-containing aldehydes with primary amines under these conditions .
  • Optimization : Reaction yields (e.g., 38% in three steps for a related compound) can be improved by adjusting stoichiometric ratios (e.g., 1.5–2.0 equivalents of reducing agent) and solvent polarity. Monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. How are structural and purity characteristics validated for this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming cyclopropane ring integrity and substituent positions. For example, cyclopropane protons typically appear as multiplets between δ 0.8–2.0 ppm, while aromatic protons from the 2,4-dimethylphenyl group resonate at δ 6.5–7.2 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular formula accuracy (e.g., [M+H]+^+ calculated vs. experimental values within 2 ppm error) .
    • Purity : HPLC with UV detection (λ = 254 nm) or GC-MS is used to assess purity (>95%) .

Advanced Research Questions

Q. How can functional selectivity in receptor binding be evaluated for this compound derivatives?

  • Experimental Design :

  • In Vitro Assays : Use radioligand binding assays (e.g., 3^3H-labeled ligands) to measure affinity for target receptors like serotonin 5-HT2C_{2C}. Functional selectivity (biased agonism) is assessed via G protein-coupled vs. β-arrestin recruitment pathways .
  • Data Interpretation : Compare EC50_{50} values across pathways. For example, a compound showing 10-fold higher potency in G protein signaling than β-arrestin indicates functional bias .

Q. What strategies resolve contradictions in spectral data (e.g., NMR or HRMS) during structural elucidation?

  • Troubleshooting :

  • NMR Ambiguities : Assign overlapping signals using 2D techniques (COSY, HSQC) or isotopic labeling. For cyclopropane derivatives, 13^{13}C NMR can distinguish ring carbons (δ 10–25 ppm) from sp3^3 carbons .
  • HRMS Discrepancies : Recalibrate instruments using internal standards (e.g., sodium trifluoroacetate) and verify sample preparation (e.g., solvent purity, ionization efficiency) .

Q. How does substituent variation on the cyclopropane ring impact pharmacological activity?

  • Structure-Activity Relationship (SAR) Study :

  • Modifications : Introduce electron-withdrawing groups (e.g., -F, -CF3_3) on the phenyl ring or vary N-alkyl chains. For example, adding a 5-fluoro substituent increases 5-HT2C_{2C} selectivity by 3-fold compared to unsubstituted analogs .
  • Data Analysis : Use regression models (e.g., QSAR) to correlate logP values or Hammett constants with receptor binding affinities .

Methodological Tables

Table 1 : Comparison of Synthetic Yields for Cyclopropane Derivatives

CompoundMethodReducing AgentSolventYield (%)Reference
Analog AMethod CNaBH(OAc)3_3DCE65
Analog BMethod BNaBH4_4MeOH38

Table 2 : Key NMR Chemical Shifts for Cyclopropane Derivatives

Proton/Groupδ (ppm) RangeMultiplicityReference
Cyclopropane H0.8–2.0Multiplet
Aromatic H (2,4-Dimethylphenyl)6.5–7.2Doublet/Singlet
Methanamine -NH2_21.5–2.5Broad

Safety and Compliance Considerations

  • Handling : Use PPE (gloves, goggles) due to hazards (H314: causes severe skin burns). Store under inert atmosphere (N2_2) at room temperature to prevent degradation .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from hydrochloride salts) with sodium bicarbonate before disposal .

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